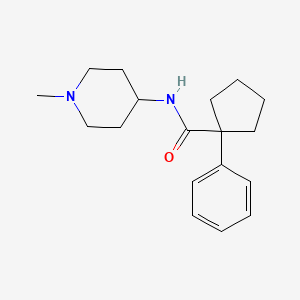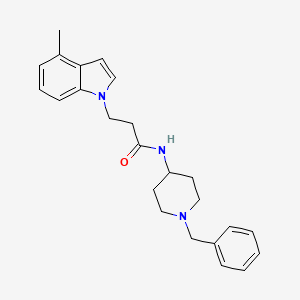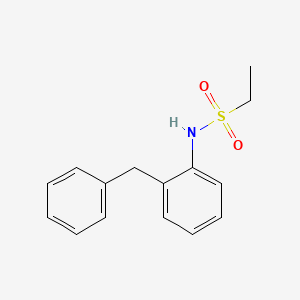![molecular formula C18H18ClNO3 B5380088 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5380088.png)
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol, also known as CPMEP, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. CPMEP belongs to the class of compounds known as phenols and has been found to have various biochemical and physiological effects on the body.
Mecanismo De Acción
The mechanism of action of 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol is not fully understood. However, it is believed to exert its effects by modulating the activity of certain receptors in the brain, such as the GABA-A receptor and the NMDA receptor. 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has also been found to have anticonvulsant properties by modulating the activity of certain ion channels in the brain. Additionally, 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been found to have analgesic properties by modulating the activity of certain receptors involved in pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, there are also limitations to using 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has not been extensively studied in humans, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for research on 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy and safety of 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol in humans. Additionally, more research is needed to fully understand the mechanism of action of 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol and its potential for modulating the activity of ion channels and receptors in the brain. Finally, studies on the pharmacokinetics and pharmacodynamics of 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol are needed to determine the optimal dosage and administration route for potential clinical applications.
Métodos De Síntesis
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-bromoethyl morpholine, followed by the reaction of the resulting product with 2-oxoethyl phenol. The final product is obtained through a purification process that involves recrystallization.
Aplicaciones Científicas De Investigación
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anticonvulsant, and analgesic properties. 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has also been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-(4-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-15-5-3-14(4-6-15)17-12-20(9-10-23-17)18(22)11-13-1-7-16(21)8-2-13/h1-8,17,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNNDCQSUQIXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-propyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5380011.png)
![3-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenol](/img/structure/B5380019.png)
![N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine](/img/structure/B5380037.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide](/img/structure/B5380048.png)
![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5380054.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-hydroxypropyl)(methyl)amino]nicotinamide](/img/structure/B5380063.png)

![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5380075.png)
![2-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5380083.png)

![N,1,6-trimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380105.png)

